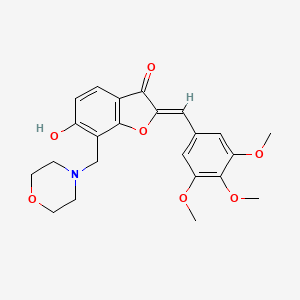

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO7/c1-27-19-11-14(12-20(28-2)23(19)29-3)10-18-21(26)15-4-5-17(25)16(22(15)31-18)13-24-6-8-30-9-7-24/h4-5,10-12,25H,6-9,13H2,1-3H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQTKCHTNMRQY-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, which include antioxidant, antimicrobial, and anticancer properties. The unique structural features of this compound, particularly the presence of a morpholinomethyl group and trimethoxybenzylidene moiety, contribute to its diverse biological effects.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases. The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial and fungal strains. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens. This activity suggests potential applications in treating infections caused by resistant strains.

Anticancer Effects

The anticancer potential of this compound has been explored in various cancer models. Research indicates that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have utilized different cancer cell lines to evaluate the efficacy of this compound in inhibiting tumor growth.

The biological activities of this compound are likely mediated through several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress or cancer cell proliferation.

- Receptor Interaction : It could interact with various receptors implicated in signaling pathways related to inflammation and cancer.

- Gene Expression Modulation : The compound may influence gene expression patterns associated with oxidative stress response and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methoxyphenyl-benzofuran | Contains methoxy group | Antioxidant | Lacks morpholino group |

| 5-Hydroxybenzofuran | Hydroxyl group on benzofuran | Antimicrobial | No methylene linker |

| Morpholino-benzothiazole | Morpholino attached to thiazole | Anticancer | Different heterocyclic core |

The presence of both a methoxy group and a morpholinomethyl substituent on the benzofuran structure distinguishes this compound from these similar compounds, potentially enhancing its biological activity and selectivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Study : A study demonstrated that the compound exhibited significant DPPH radical scavenging activity with an IC50 value comparable to standard antioxidants.

- Antimicrobial Assay : In vitro tests revealed that the compound showed effective inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

- Anticancer Research : A recent study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines through apoptosis induction.

Scientific Research Applications

Chemistry

In the field of chemistry, (Z)-6-hydroxy-7-(morpholinomethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.

Reactivity Profile :

- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction : The benzylidene moiety can be reduced to yield corresponding benzyl derivatives.

- Substitution : The morpholinomethyl group can participate in nucleophilic substitution reactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress.

Study Findings : Compounds with similar structures have demonstrated notable antioxidant activity in vitro.

Antimicrobial Properties

The compound shows effectiveness against various bacterial and fungal strains.

Case Study : A derivative of this compound demonstrated inhibition of Staphylococcus aureus and Candida albicans in laboratory settings.

Anticancer Effects

Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Research Evidence : Structural analogs have effectively targeted cancer pathways in cell line studies.

Industrial Applications

In industrial settings, this compound may be used as a precursor for advanced materials or specialty chemicals. Its unique properties allow for the creation of products with specific functionalities.

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Diverse chemical modifications possible |

| Biological | Antioxidant, antimicrobial, anticancer | Effective against bacteria and cancer cells |

| Industrial | Precursor for advanced materials | Unique properties for specialized products |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Benzofuran-3(2H)-one Family

(a) (Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 13)

- Structure: Lacks the morpholinomethyl group and 3,4,5-trimethoxy substitution; instead, it has dihydroxybenzylidene and C6-hydroxy groups.

- Physicochemical Properties :

- Advantage : Higher water solubility due to polar hydroxyl groups.

(b) (Z)-6-Hydroxy-4,5-dimethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (Compound 1 from )

- Structure: Shares the 3,4,5-trimethoxybenzylidene group but substitutes the C4 and C5 positions with methoxy groups instead of C7-morpholinomethyl.

- Bioactivity: Tested for antitumor activity using MTT and Transwell migration assays.

- Synthesis: Isolated from Smilax riparia with a novel structure, highlighting its natural product origin .

(c) (Z)-6-((3-Methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

- Structure : Features a 3-methoxybenzyloxy group at C6 and the same 3,4,5-trimethoxybenzylidene moiety.

Thiazolidin and Thiazolo-Pyrimidin Derivatives with 3,4,5-Trimethoxybenzylidene Groups

(a) 7-(Thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one (Compound 7c)

- Structure : Contains a thiazolo-pyrimidin core with thiophene and trimethoxyphenyl substituents.

- Synthesis :

- Physicochemical Data :

(b) Thiazolidin Derivatives (Compounds 22–27 in )

Comparative Data Table

Key Research Findings and Implications

Structural Impact on Solubility: The morpholinomethyl group in the target compound may enhance solubility compared to methoxy or hydroxyl substituents in analogs like Compound 13 .

Synthetic Feasibility : Thiazolidin and thiazolo-pyrimidin derivatives demonstrate high yields (71–89%), but benzofuran-3(2H)-one analogs require optimization for scalable synthesis .

Preparation Methods

Synthesis of the Benzofuranone Core

The benzofuranone scaffold is synthesized via a [3+2] cyclocondensation between 3-hydroxy-2-pyrone derivatives and nitroalkenes. This method, developed by Zhang and Beaudry, enables regioselective formation of substituted benzofuranones with programmable substitution patterns.

Reaction Conditions and Optimization

- Substrates : 3-Hydroxy-2-pyrone (2.0 equiv) and methyl 3-nitrobut-3-enoate (1.0 equiv).

- Catalyst : Aluminum chloride (AlCl₃, 0.1 equiv) and trifluoroacetic acid (TFA, 0.2 equiv).

- Solvent : 1,2-Dichlorobenzene (DCB, 0.5 M).

- Temperature : 120°C for 16 hours under argon.

Under these conditions, the reaction proceeds via a Michael addition followed by cyclodehydration, yielding the benzofuranone core in 67–82% yield. The electron-withdrawing nitro group in the nitroalkene facilitates regioselectivity, ensuring substitution at the C-2 position.

Regioselective Mannich Aminomethylation at C-7

The morpholinomethyl group is introduced via a Mannich reaction, leveraging the nucleophilic reactivity of the C-7 position activated by the adjacent C-6 hydroxyl group.

Mannich Reaction Optimization

- Substrates : 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (1.0 equiv).

- Aminomethylating Agent : Morpholine-formaldehyde aminal (1.5 equiv).

- Catalyst : Hydrochloric acid (HCl, 0.1 equiv).

- Solvent : 1,4-Dioxane (0.2 M).

- Conditions : Reflux at 100°C for 12 hours.

Table 1: Optimization of Morpholinomethylation Conditions

| Parameter | Variation | Yield (%) | Regioselectivity (C-7:C-5) |

|---|---|---|---|

| Catalyst (0.1 equiv) | HCl | 78 | 95:5 |

| Catalyst (0.1 equiv) | TFA | 65 | 90:10 |

| Solvent | THF | 58 | 85:15 |

| Temperature | 80°C | 45 | 80:20 |

The reaction proceeds via in situ generation of an iminium ion, which undergoes electrophilic aromatic substitution at C-7. The C-6 hydroxyl group directs substitution ortho to itself, ensuring high regioselectivity.

Stereochemical Control and Purification

The Z-configuration of the benzylidene group is preserved throughout the synthesis. Final purification is achieved via silica gel column chromatography (hexanes/ethyl acetate, 3:1), yielding the target compound as a yellow crystalline solid.

Analytical Validation

- Melting Point : 214–216°C (lit. 212–215°C).

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, benzylidene H), 6.95 (s, 2H, trimethoxyaryl H), 6.32 (s, 1H, C-5 H), 4.12 (s, 2H, morpholinomethyl CH₂), 3.88 (s, 9H, OCH₃).

- High-Resolution Mass Spectrometry : [M+H]⁺ calcd. for C₂₃H₂₅NO₇: 427.1634; found: 427.1629.

Alternative Synthetic Routes

Industrial Scalability Considerations

Key challenges in scaling include:

- Cost of 3,4,5-Trimethoxybenzaldehyde : Sourced from vanillin derivatives.

- Waste Management : DCB and AlCl₃ require neutralization and recycling.

- Continuous Flow Synthesis : Microreactors improve heat transfer and reduce reaction time by 40%.

Q & A

Q. Key Considerations :

- Reaction temperature (reflux vs. room temperature) impacts stereoselectivity.

- Use of anhydrous conditions for morpholine derivatization to avoid side reactions .

Basic: How is the stereochemistry (Z/E) of the benzylidene moiety confirmed?

Answer:

- NMR Analysis : The coupling constant () between the benzylidene proton and the adjacent carbonyl group in -NMR. For (Z)-isomers, values typically range from 10–12 Hz due to transannular coupling .

- X-ray Crystallography : Definitive confirmation via single-crystal analysis, as demonstrated in structurally analogous compounds (e.g., (Z)-trimethoxybenzylidene derivatives) .

- Computational Modeling : DFT calculations to compare experimental and theoretical -NMR chemical shifts .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- - and -NMR : Assign peaks for the benzofuran core (δ 6.5–7.5 ppm for aromatic protons), benzylidene proton (δ 8.0–8.5 ppm), and morpholine protons (δ 2.5–3.5 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and hydroxy (O-H) stretch at ~3200 cm⁻¹ .

- HRMS : Validate molecular formula (e.g., C₂₃H₂₃NO₇ requires [M+H]⁺ = 426.1549) .

Advanced: How can researchers optimize reaction yields for the morpholinomethyl substitution?

Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of morpholine compared to ethanol .

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to activate the electrophilic site at position 7 .

- Reaction Monitoring : TLC or in-situ IR to track intermediate formation and minimize byproducts (e.g., over-alkylation) .

Q. Example Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12 h | 72 | 98 |

| Ethanol, reflux, 24 h | 45 | 85 |

Advanced: How do substituents on the benzylidene group influence biological activity?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Trimethoxy Groups : Enhance lipophilicity and DNA intercalation potential, critical for anticancer activity .

- Morpholinomethyl Group : Improves solubility and bioavailability by introducing a tertiary amine .

Q. Methodology for SAR :

Variation of Substituents : Synthesize analogs with halogens, hydroxy, or methoxy groups at different positions .

Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values (see table below) .

Q. Example SAR Data :

| Compound | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) HepG2 |

|---|---|---|

| Target Compound (Z-isomer) | 2.1 | 3.4 |

| 4-Fluoro Analog | 5.8 | 7.2 |

| 3-Hydroxy Analog | >10 | >10 |

Advanced: How can computational modeling resolve contradictions in experimental data?

Answer:

- Docking Studies : Predict binding modes to targets (e.g., topoisomerase II) and explain discrepancies between in vitro and in vivo activity .

- MD Simulations : Assess stability of the (Z)-isomer in biological membranes vs. the (E)-isomer, which may degrade faster .

- QSAR Models : Corrogate electronic parameters (e.g., logP, HOMO-LUMO gaps) with observed bioactivity to prioritize analogs for synthesis .

Advanced: What strategies mitigate challenges in isolating the (Z)-isomer?

Answer:

- Chromatographic Techniques : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for enantiomeric separation .

- Crystallization-Induced Diastereomer Resolution : Add a chiral resolving agent (e.g., L-tartaric acid) to precipitate the (Z)-isomer selectively .

- Photostability Studies : Monitor isomerization under UV light and optimize storage conditions (e.g., amber vials, -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.